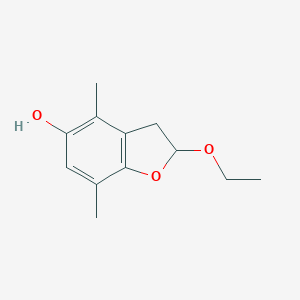![molecular formula C6H7N3 B066982 1,5-Dihydroimidazo[1,2-a]pyrimidine CAS No. 160823-25-6](/img/structure/B66982.png)
1,5-Dihydroimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its broad range of biological activities. This compound is known for its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 1,5-Dihydroimidazo[1,2-a]pyrimidine is not fully understood. However, several studies have suggested that this compound exerts its biological effects by targeting various enzymes and signaling pathways in the cell. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a broad range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, this compound has also been shown to possess antioxidant activity. Furthermore, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1,5-Dihydroimidazo[1,2-a]pyrimidine in lab experiments is its broad range of biological activities. This compound can be used to study the mechanisms of action of various enzymes and signaling pathways in the cell, as well as its potential therapeutic effects in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1,5-Dihydroimidazo[1,2-a]pyrimidine. One of the potential areas of research is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Another area of research is the identification of the specific enzymes and signaling pathways targeted by this compound, which can provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the potential therapeutic effects of this compound in preclinical and clinical settings.
In conclusion, this compound is a heterocyclic compound that exhibits a broad range of biological activities. This compound has been extensively studied for its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The synthesis method of this compound involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The mechanism of action of this compound is not fully understood, but it is believed to target various enzymes and signaling pathways in the cell. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research, including the development of novel derivatives and the evaluation of its therapeutic effects in preclinical and clinical settings.
Synthesis Methods
The synthesis of 1,5-Dihydroimidazo[1,2-a]pyrimidine can be achieved through various methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. Among these methods, the Biginelli reaction is the most commonly used method for the synthesis of this compound. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Scientific Research Applications
1,5-Dihydroimidazo[1,2-a]pyrimidine has been extensively studied for its potential therapeutic effects in the treatment of various diseases. Several studies have shown that this compound exhibits significant anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and anti-microbial properties.
Properties
| 160823-25-6 | |
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
5,8-dihydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-3,5H,4H2,(H,7,8) |
InChI Key |
CCZNIWCZHVBEGD-UHFFFAOYSA-N |
Isomeric SMILES |
C1C=CN=C2N1C=CN2 |
SMILES |
C1C=CNC2=NC=CN21 |
Canonical SMILES |
C1C=CN=C2N1C=CN2 |
synonyms |
Imidazo[1,2-a]pyrimidine, 1,5-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)





![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
